2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione
Description
2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione is a polycyclic heteroaromatic compound featuring a fused naphthoindazole core substituted with three ketone groups and a cyclohexyl moiety. Its structural complexity and electron-deficient aromatic system make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or DNA-interactive pathways.
Properties
IUPAC Name |
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16-18(17)22-23(21(16)26)12-6-2-1-3-7-12/h4-5,8-12,22H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBGUZRKFRBNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385883 | |
| Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5474-78-2 | |
| Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione involves multiple steps, typically starting with the formation of the indazole core. Common synthetic routes include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . Industrial production methods often employ optimized reaction conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole-Based Kinase Inhibitors
highlights indazole and aminopyrazole derivatives as JNK3 (c-Jun N-terminal kinase 3) inhibitors. These compounds share a bicyclic aromatic core with 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione but differ in substituents and functional groups. Key comparisons include:
- Bioactivity: The indazole scaffold in JNK3 inhibitors (e.g., PDB: 3FI3) achieves IC₅₀ values in the nanomolar range by forming hydrogen bonds with the kinase’s ATP-binding pocket.
- Structural Flexibility : The cyclohexyl group in the target compound introduces steric bulk, which could improve selectivity by preventing off-target binding—a feature absent in simpler indazole derivatives .
Quinoline-Dione Derivatives
discusses dihydrothieno[2,3-g]quinoline-4,9-dione (DTQQ) and pyrido[4,3-g]quinoline-5,10-dione derivatives, which share fused aromatic systems and ketone functionalities with the target compound. Key distinctions:
- Antiproliferative Activity : DTQQ derivatives exhibit sub-micromolar cytotoxicity against MT-4 cells, comparable to docetaxel. The naphthoindazole trione’s larger π-system may enhance DNA intercalation or topoisomerase inhibition, though this remains untested .
- Synthetic Accessibility: Quinoline-diones are synthesized via cycloaddition reactions, while the target compound’s naphthoindazole core likely requires multi-step annulation, complicating scalability .
Functional Group Analysis
The three ketone groups in this compound distinguish it from analogs like 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO, ), which employs a triazine-trione core for thiol-ene polymerizations. The target compound’s ketones may confer redox activity or metal-chelating properties absent in TATATO .
Research Implications and Gaps
and provide precedent for prioritizing assays such as:
- Kinase inhibition profiling (e.g., JNK3, CDKs) to compare with indazole/quinoline-dione analogs.
- Cytotoxicity screening in MT-4 or similar cell lines to benchmark against DTQQ derivatives .
Biological Activity
2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione is a complex organic compound classified as an indazole derivative. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 346.4 g/mol. Its unique structural features contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure includes a bicyclic framework with multiple functional groups that enhance its biological activity. The key properties include:
- Molecular Weight : 346.379 g/mol
- LogP : 3.299 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 71.93 Ų
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets can vary based on the specific biological context and applications under investigation.
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific kinases, which are crucial in various signaling pathways related to cancer and other diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Inhibition of GSK-3 Kinases :
- A study focused on the compound's ability to inhibit glycogen synthase kinase 3 (GSK-3), a key player in various cellular processes including metabolism and cell differentiation.
- IC50 values were determined for several analogues, revealing potent inhibition in the low micromolar range (e.g., IC50 ~ 2 µM for GSK-3α) .
- Anticancer Screening :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other indazole derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1H-Indazole | Anti-inflammatory | Varies |
| Indole | Anticancer and antimicrobial | Varies |
| 2-Cyclohexyl-Indazole Derivative | Anticancer (specific pathways) | ~2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
